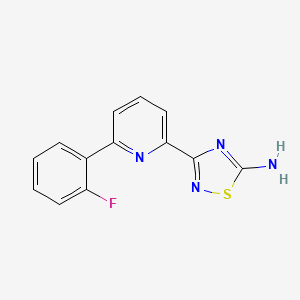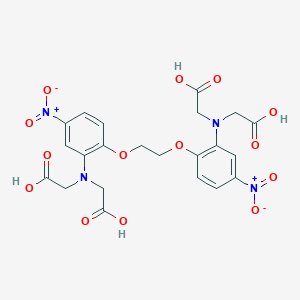
5,5'-Dinitro bapta
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5’-Dinitro bapta is a membrane-permeant, high-affinity calcium chelator. It is used to investigate the role of cytosolic calcium ions. This compound can be loaded into live cells and is cleaved by cytosolic esterases to liberate the active tetra-carboxylate ligand .
Méthodes De Préparation
The preparation of 5,5’-Dinitro bapta involves the nitration of bapta. The synthetic route typically includes the introduction of nitro groups into the bapta molecule. The reaction conditions often involve the use of nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid. Industrial production methods may involve large-scale nitration processes with stringent control over reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
5,5’-Dinitro bapta undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions.
Reduction: The nitro groups can be reduced to form amines.
Substitution: The nitro groups can participate in nucleophilic substitution reactions. Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride. .
Applications De Recherche Scientifique
5,5’-Dinitro bapta has several scientific research applications:
Chemistry: Used as a calcium chelator to study calcium ion dynamics.
Biology: Investigates the role of cytosolic calcium ions in various cellular processes.
Industry: Utilized in the development of calcium ion sensors and other analytical tools .
Mécanisme D'action
The mechanism of action of 5,5’-Dinitro bapta involves its ability to chelate calcium ions. The compound binds to calcium ions, reducing their availability in the cytosol. This chelation affects various cellular processes that depend on calcium signaling. For example, it has been shown to inhibit the mTORC1-driven translation of Mcl-1, a protein involved in cell survival, thereby inducing apoptosis in certain cancer cells .
Comparaison Avec Des Composés Similaires
5,5’-Dinitro bapta is compared with other calcium chelators such as:
Bapta: The parent compound without nitro groups.
5,5’-Difluoro bapta: A similar compound with fluorine atoms instead of nitro groups.
EGTA: Another calcium chelator with different binding properties. The uniqueness of 5,5’-Dinitro bapta lies in its high affinity for calcium ions and its membrane-permeant properties, making it particularly useful for intracellular studies .
Propriétés
Formule moléculaire |
C22H22N4O14 |
|---|---|
Poids moléculaire |
566.4 g/mol |
Nom IUPAC |
2-[2-[2-[2-[bis(carboxymethyl)amino]-4-nitrophenoxy]ethoxy]-N-(carboxymethyl)-5-nitroanilino]acetic acid |
InChI |
InChI=1S/C22H22N4O14/c27-19(28)9-23(10-20(29)30)15-7-13(25(35)36)1-3-17(15)39-5-6-40-18-4-2-14(26(37)38)8-16(18)24(11-21(31)32)12-22(33)34/h1-4,7-8H,5-6,9-12H2,(H,27,28)(H,29,30)(H,31,32)(H,33,34) |
Clé InChI |
ZTBBOPVWQBKUKX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])N(CC(=O)O)CC(=O)O)OCCOC2=C(C=C(C=C2)[N+](=O)[O-])N(CC(=O)O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


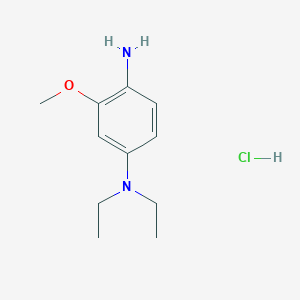

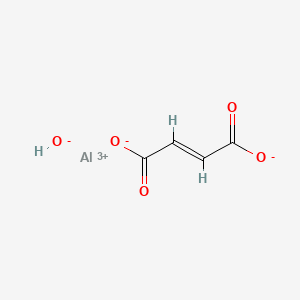
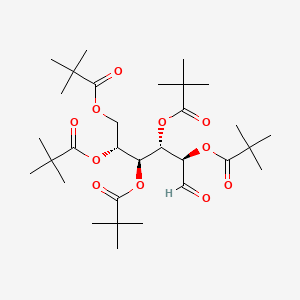

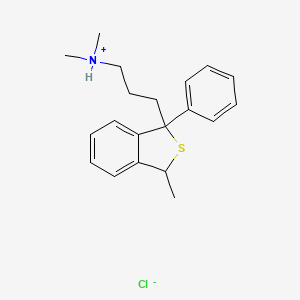
![calcium;[2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]naphthalen-1-yl]methanesulfonate](/img/structure/B13748169.png)
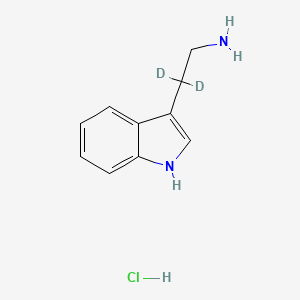
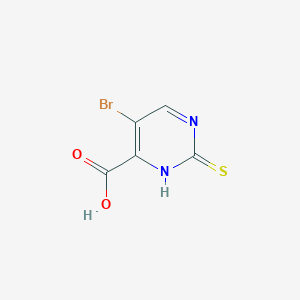
![N-(2-chloro-6-methylphenyl)-2-[2-(diethylamino)ethyl-(2-phenoxyethyl)amino]acetamide](/img/structure/B13748183.png)
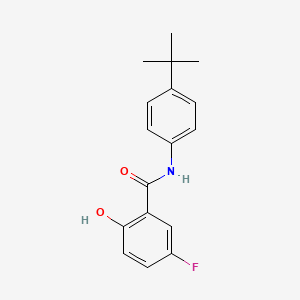
![1,3,5-Tris-[3,5-(dicarboxy)phenoxymethyl]benzene](/img/structure/B13748204.png)
